2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)acetonitrile
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Overview
Description
2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)acetonitrile is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
The synthesis of 2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)acetonitrile typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Thioether Formation: The thioether linkage is introduced by reacting the thieno[2,3-d]pyrimidine intermediate with a suitable thiol reagent under basic conditions.
Acetonitrile Introduction:
Chemical Reactions Analysis
2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and molecular targets
Mechanism of Action
The mechanism of action of 2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)acetonitrile can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thioether-Containing Pyrimidines: These compounds have similar thioether linkages but may have different heterocyclic cores or functional groups
By comparing these compounds, researchers can highlight the unique properties and potential advantages of this compound in various applications.
Properties
Molecular Formula |
C9H7N3S2 |
---|---|
Molecular Weight |
221.3 g/mol |
IUPAC Name |
2-(5-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C9H7N3S2/c1-6-4-14-9-7(6)8(11-5-12-9)13-3-2-10/h4-5H,3H2,1H3 |
InChI Key |
DTMYSZSWKLPSLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C(=NC=N2)SCC#N |
Origin of Product |
United States |
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